![molecular formula C15H12O3 B3026827 1,3,5-Tris(2-propynyloxy)benzene CAS No. 114233-80-6](/img/structure/B3026827.png)
1,3,5-Tris(2-propynyloxy)benzene
Overview
Description
1,3,5-Tris(2-propynyloxy)benzene (TPB) is an organic compound with the molecular formula C18H18O3. It is a colorless solid with a faint odor and is soluble in organic solvents. TPB is a derivative of benzene and is used in a variety of organic synthesis reactions. It is also used as a reagent in the synthesis of other organic compounds.
Scientific Research Applications
Chemical Synthesis
“1,3,5-Tris(2-propynyloxy)benzene” is used in the synthesis of various chemical compounds. It’s a key component in the creation of novel, rigid, aromatic platforms for molecular receptors .
Dye-Sensitized Solar Cell Materials
This compound has been used in the synthesis of novel dendrimers for dye-sensitized solar cell materials via click chemistry . This application is particularly important in the field of renewable energy.
Metal-Organic Frameworks (MOFs)
“1,3,5-Tris(2-propynyloxy)benzene” has been used as an organic linker in the preparation of novel MOFs . These MOFs consist of “1,3,5-Tris(2-propynyloxy)benzene” as an organic linker and Al, Cr, and Cu as metal ions .
Analytical Chemistry
“1,3,5-Tris(2-propynyloxy)benzene” is used in analytical chemistry, particularly in the development of new analytical methods and techniques .
Mechanism of Action
Mode of Action
The exact mode of action of 1,3,5-Tris(2-propynyloxy)benzene is not fully understood. It is known to participate in cross-linking processes, which can enhance the performance of certain materials such as poly(methyl methacrylate) (PMMA). This process improves the heat performance, mechanical properties, chemical resistance, and abrasion resistance of the material .
Biochemical Pathways
It is involved in the cross-linking of polymers, which can affect various physical and chemical properties of the material .
Result of Action
Its primary known effect is its role in the cross-linking of polymers, which can enhance the properties of the material .
Action Environment
The action of 1,3,5-Tris(2-propynyloxy)benzene can be influenced by various environmental factors. For instance, the cross-linking process it participates in can be affected by factors such as temperature and the presence of other chemicals .
properties
IUPAC Name |
1,3,5-tris(prop-2-ynoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-4-7-16-13-10-14(17-8-5-2)12-15(11-13)18-9-6-3/h1-3,10-12H,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZIFQJSKQJHDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC(=C1)OCC#C)OCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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